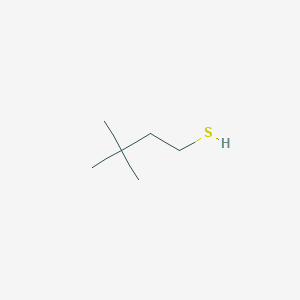

3,3-dimethylbutane-1-thiol

Vue d'ensemble

Description

3,3-Dimethylbutane-1-thiol is an organic compound with the molecular formula C6H14S. It is a sulfur analog of alcohols, known as a thiol. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is notable for its strong odor, which is typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutyl chloride with sodium hydrosulfide. The reaction typically occurs under mild conditions and yields the desired thiol.

Industrial Production Methods: In an industrial setting, this compound can be produced by the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol, which is then converted to the thiol through a series of reactions involving sulfur nucleophiles .

Types of Reactions:

Oxidation: this compound can be oxidized to form disulfides. This reaction is typically carried out using oxidizing agents such as bromine or iodine.

Reduction: The disulfides formed from the oxidation of this compound can be reduced back to the thiol using reducing agents like zinc and acid.

Substitution: Thiols can undergo nucleophilic substitution reactions, where the sulfhydryl group is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Bromine (Br2) or iodine (I2) in an aqueous solution.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Substitution: Sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium.

Major Products:

Oxidation: Disulfides (R-S-S-R’).

Reduction: Thiols (R-SH).

Substitution: Various substituted thiols depending on the nucleophile used.

Applications De Recherche Scientifique

3,3-Dimethylbutane-1-thiol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfides and other sulfur-containing compounds.

Biology: Thiols play a crucial role in biological systems, particularly in the formation and breaking of disulfide bonds in proteins.

Industry: Thiols are used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mécanisme D'action

The primary mechanism by which 3,3-dimethylbutane-1-thiol exerts its effects is through thiol-disulfide exchange. This process involves the breaking and forming of disulfide bonds, which are crucial for the structure and function of proteins. The thiol group in this compound can form a disulfide bond with a cysteine residue in a protein, altering the protein’s structure and function.

Comparaison Avec Des Composés Similaires

3-Methyl-1-butanethiol: Known for its strong odor and use in skunk scent.

2-Butene-1-thiol: Another thiol with a strong odor, used in various chemical applications.

Uniqueness: 3,3-Dimethylbutane-1-thiol is unique due to its branched structure, which can influence its reactivity and the types of reactions it undergoes. Its strong odor and applications in both industrial and research settings also set it apart from other thiols .

Activité Biologique

3,3-Dimethylbutane-1-thiol (also known as 3,3-dimethyl-1-butanethiol) is an organosulfur compound notable for its thiol functional group (-SH) and branched alkane structure. This compound exhibits various biological activities, particularly in redox reactions and as a potential therapeutic agent. Below is a detailed exploration of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₆H₁₄S

- IUPAC Name : 3,3-dimethyl-1-butanethiol

- CAS Number : 1638-98-8

Biological Significance

1. Redox Activity

Thiols like this compound play a crucial role in redox biology. They can act as antioxidants by donating electrons to reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This antioxidant capacity is vital in various biological processes, including inflammation and cellular signaling.

2. Protein Interactions

The thiol group in this compound can form disulfide bonds with cysteine residues in proteins. This property is significant for protein folding and stability, influencing enzymatic activity and cellular functions. The compound has been utilized to label cysteine residues in proteins for detection via spectroscopic techniques, providing insights into protein structure and dynamics .

Antioxidant Activity

A study highlighted the role of thiols in mitigating oxidative stress through their redox properties. The ability of this compound to donate electrons was demonstrated in vitro, showing potential protective effects against ROS-induced damage .

Enzyme Modulation

Research indicates that modifying enzymes with thiols can alter their kinetics and stability. For instance, this compound has been shown to enhance the tolerance of certain enzymes to harsh conditions by modifying their active sites .

Case Study 1: Thiol-Based Drug Delivery Systems

In a preliminary clinical trial, drug carriers modified with this compound demonstrated increased targeting precision for specific tissues while minimizing side effects. The thiol's ability to interact with biological molecules facilitated enhanced drug efficacy .

Case Study 2: Water Purification Applications

Environmental studies have explored the use of this compound in adsorptive water purification systems. Its chelating properties allow it to bind metal ions effectively, reducing concentrations to parts per billion levels .

Table 1: Comparison of Biological Activities of Thiols

| Thiol Compound | Antioxidant Activity | Enzyme Modulation | Application Area |

|---|---|---|---|

| This compound | High | Moderate | Drug delivery systems |

| Cysteine | Very High | High | Protein stabilization |

| Glutathione | Very High | Very High | Cellular detoxification |

Table 2: Summary of Research Findings on this compound

Propriétés

IUPAC Name |

3,3-dimethylbutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNQPLHRDOMWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026136 | |

| Record name | 3,3-Dimethylbutane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638-98-8 | |

| Record name | 3,3-Dimethylbutane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.